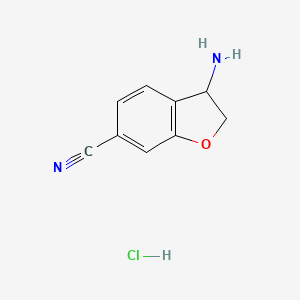![molecular formula C18H15NO4 B2744208 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid CAS No. 354812-64-9](/img/structure/B2744208.png)
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid is a complex organic compound with intriguing chemical properties. This compound has garnered attention due to its unique molecular structure, which features a cyclopropane ring fused to an isoindoline moiety, along with benzoic acid functionality.
作用機序
Target of Action
Similar compounds, such as 2,3-dihydroquinazolin-4 (1h)-ones, are known for their antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities .
Mode of Action
It’s worth noting that the ethylenediamine tetraacetic acid (edta) plays a crucial role by strongly trapping the catalytic sites of cui nanoparticles on the surface of the fe3o4 core . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s potential for the catalytic synthesis of 2,3-dihydroquinazolinones using 2-aminobenzamide with aldehydes as the reaction partners is highlighted . This suggests that the compound might affect pathways related to these reactions.
Result of Action
It’s noted that similar compounds have shown excellent antibacterial activity, specifically against klebsiella planticola . One of the compounds also exhibited excellent anti-biofilm activity against K. planticola, with an IC50 value of 3.6 μg/mL, equivalent to ciprofloxacin .
Action Environment
It’s worth noting that the compound’s synthesis is easy to operate without the use of any kind of additives/bases . This suggests that the compound might be stable under various environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid typically involves multi-step reactions starting from commercially available precursors. A common approach includes the cyclization of appropriate intermediates under controlled conditions to form the cyclopropane ring, followed by the introduction of the isoindoline moiety. The benzoic acid functionality can be introduced via carboxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound requires stringent control of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated chemical reactors are often employed to scale up the production efficiently while maintaining consistency.
化学反応の分析
Types of Reactions
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The presence of the benzoic acid group allows for oxidative reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on different sites of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenation agents (Cl2, Br2), alkylating agents
Major Products Formed
The major products formed from the reactions of this compound depend on the specific conditions and reagents used. For example, oxidation may yield derivatives with higher oxidation states, while reduction would lead to partially or fully reduced products.
科学的研究の応用
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid is used extensively in various fields of scientific research:
Chemistry: : As a building block in the synthesis of more complex organic molecules, particularly in studies exploring new reaction pathways and synthesis methodologies.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: : Explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of new materials, including polymers and advanced composites, due to its unique structural features.
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: : Shares the isoindoline framework but lacks the cyclopropane ring.
Cyclopropanecarboxylic acid: : Features the cyclopropane ring but lacks the complex isoindoline structure.
Naphthalene derivatives: : Have a similar aromatic core but with different functional groups and ring systems.
特性
IUPAC Name |
4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16-14-10-5-6-11(13-7-12(10)13)15(14)17(21)19(16)9-3-1-8(2-4-9)18(22)23/h1-6,10-15H,7H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXRVNBWYHSTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2744125.png)
![(2Z,4Z)-2-cyano-4-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]penta-2,4-dienamide](/img/structure/B2744126.png)
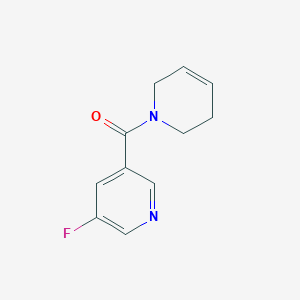

![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide](/img/structure/B2744132.png)
![2-(3-formyl-1H-indol-1-yl)-N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]acetamide](/img/structure/B2744133.png)
![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide](/img/structure/B2744134.png)
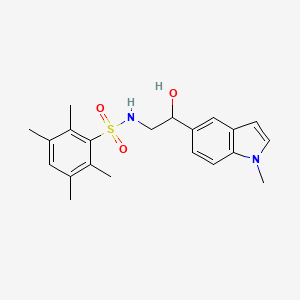
![2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2744140.png)
![2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2744141.png)
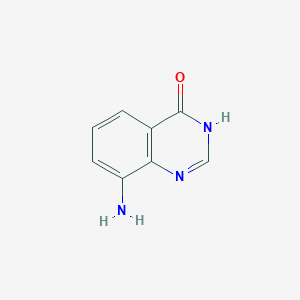
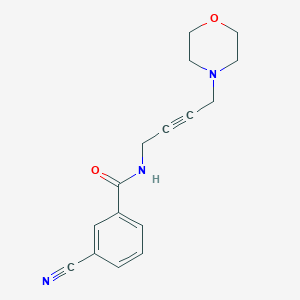
![[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2744145.png)
